molecular formula C9H14F3NO4 B12992725 Methyl-N-(tert-butoxycarbonyl)-3,3,3-trifluoroalaninate

Methyl-N-(tert-butoxycarbonyl)-3,3,3-trifluoroalaninate

Cat. No.: B12992725
M. Wt: 257.21 g/mol
InChI Key: ABVSNZKOIMDOKW-RXMQYKEDSA-N
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Description

Chemical Identity and Structural Features

IUPAC Nomenclature and Systematic Classification

The systematic name for this compound, methyl 2-(((tert-butoxy)carbonyl)amino)-3,3,3-trifluoropropanoate , follows IUPAC rules by prioritizing the longest carbon chain (propanoate) and numbering substituents accordingly. The 2-position bears the Boc-protected amine group (N-(tert-butoxycarbonyl)), while the 3-position is fully substituted with three fluorine atoms (3,3,3-trifluoro). The terminal carboxylic acid is esterified as a methyl group (methyl propanoate).

Table 1: Key Molecular Descriptors

Property Value Source
Molecular formula C₉H₁₄F₃NO₄
Molecular weight 273.21 g/mol
CAS Registry Number 1039356-94-9
Synonyms Boc-DL-3,3,3-trifluoroalanine methyl ester

The Boc group (tert-butoxycarbonyl) is a cornerstone of amine protection strategies, enabling selective reactivity during peptide coupling. Its incorporation ensures stability under basic conditions while remaining labile to acidic cleavage, a critical feature for stepwise synthesis.

Molecular Geometry and Conformational Analysis

The molecule adopts a conformation influenced by steric and electronic interactions between its functional groups:

  • The trifluoromethyl group at C3 introduces significant steric bulk and electronegativity, favoring a staggered conformation to minimize van der Waals repulsions with adjacent substituents.
  • The Boc group at C2 creates a rigid carbamate structure, with the tert-butyl moiety imposing torsional restrictions on the N–C bond. This limits free rotation and stabilizes specific dihedral angles (e.g., ±60° for the carbamate linkage).
  • The methyl ester at C1 adopts a planar geometry due to resonance delocalization between the carbonyl oxygen and the ester oxygen.

Conformational Preferences :

  • Trifluoromethyl Group : The C–F bond length (1.33–1.39 Å) and F–C–F bond angles (~109.5°) reflect sp³ hybridization, with the electronegative fluorine atoms inducing a dipole moment perpendicular to the propanoate backbone.
  • Boc Group : The tert-butyl substituent forms a tetrahedral geometry around the central carbon, with C–O bond lengths of 1.36 Å (carbonyl) and 1.45 Å (ether), characteristic of carbamates.

Electronic Structure of Trifluoromethyl and Boc Functional Groups

The electronic properties of this compound are dominated by the electron-withdrawing effects of the trifluoromethyl and Boc groups:

Trifluoromethyl Group
  • Inductive Effect : The high electronegativity of fluorine (χ = 4.0) withdraws electron density via σ-bonds, rendering the adjacent carbon electrophilic. This polarizes the C–CF₃ bond, with a partial positive charge (δ+) on the carbon and δ− on fluorine.
  • Hyperconjugation : The C–F σ* orbitals interact with neighboring bonds, lowering the energy of antibonding orbitals and stabilizing the molecule.
Boc Group
  • Resonance Stabilization : The carbamate carbonyl (C=O) participates in resonance with the adjacent oxygen, delocalizing electrons and reducing reactivity toward nucleophiles.
  • Steric Shielding : The tert-butyl group creates a hydrophobic pocket that sterically shields the amine, preventing unwanted side reactions during synthesis.

Electronic Effects on Reactivity :

  • The trifluoromethyl group decreases electron density at C3, making it susceptible to nucleophilic attack only under strongly activating conditions.
  • The Boc group’s electron-withdrawing nature stabilizes the carbamate via resonance, as shown in the following resonance structures:

$$
\text{Boc Group Resonance: } \text{O=C(NR}2\text{)–O–C(CH}3\text{)}3 \leftrightarrow \text{O}^−\text{–C(NR}2\text{)=O–C(CH}3\text{)}3^+ $$

Properties

Molecular Formula

C9H14F3NO4

Molecular Weight

257.21 g/mol

IUPAC Name

methyl (2R)-3,3,3-trifluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

InChI

InChI=1S/C9H14F3NO4/c1-8(2,3)17-7(15)13-5(6(14)16-4)9(10,11)12/h5H,1-4H3,(H,13,15)/t5-/m1/s1

InChI Key

ABVSNZKOIMDOKW-RXMQYKEDSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](C(=O)OC)C(F)(F)F

Canonical SMILES

CC(C)(C)OC(=O)NC(C(=O)OC)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of lithium bis(trimethylsilyl)amine as a base and methyl N-(tert-butoxycarbonyl)-N-(3-chloropropyl)-D-alaninate as a model reactant . The reaction parameters, such as temperature, residence time, reactant stoichiometry, and base concentration, are optimized to maximize the yield of the desired product.

Industrial Production Methods

In industrial settings, the production of Methyl-N-(tert-butoxycarbonyl)-3,3,3-trifluoroalaninate can be scaled up using continuous-flow microreactor systems. These systems offer better control over reaction conditions, such as temperature and exothermicity, resulting in higher yields and enantiospecificity .

Chemical Reactions Analysis

Types of Reactions

Methyl-N-(tert-butoxycarbonyl)-3,3,3-trifluoroalaninate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Lithium borohydride and sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl-N-(tert-butoxycarbonyl)-3,3,3-trifluoroalaninate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl-N-(tert-butoxycarbonyl)-3,3,3-trifluoroalaninate involves its interaction with specific molecular targets. The Boc group provides steric protection, allowing selective reactions at other functional groups. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable intermediate in drug design .

Comparison with Similar Compounds

Structural Analogues with Different Protecting Groups

The Boc-protected trifluoroalanine derivative is compared below with analogues featuring alternative N-protecting groups:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Properties
Methyl-N-(tert-butoxycarbonyl)-3,3,3-trifluoroalaninate 103972-70-9 C₉H₁₄F₃NO₄ 257.21 Acid-labile Boc group; stable in basic conditions; soluble in organic solvents
Methyl-N-[(benzyloxy)carbonyl]-3,3,3-trifluoroalaninate 27240-49-9 C₁₂H₁₂F₃NO₄ 291.23 Benzyloxycarbonyl (Cbz) group removable via hydrogenolysis; moderate polarity
Methyl-3,3,3-trifluoro-N-(tosyl)alaninate 31128179 C₁₁H₁₂F₃NO₄S 311.28 Tosyl (Ts) group resistant to acid/base; requires strong nucleophiles for cleavage
Methyl-3,3,3-trifluoro-N-(trifluoroacetyl)alaninate 25310205 C₆H₅F₆NO₃ 253.10 Trifluoroacetyl (TFA) group cleaved under mild basic conditions; high volatility

Key Findings :

  • Stability: The Boc group offers superior stability in basic environments compared to TFA or Cbz groups, which are prone to hydrolysis or hydrogenolysis .
  • Solubility : Boc and Cbz derivatives exhibit better solubility in organic solvents (e.g., DCM, THF), while the Ts derivative’s sulfonyl group increases polarity, limiting solubility .
  • Deprotection Efficiency : Boc deprotection (e.g., with TFA) is faster and cleaner than Ts removal, which often requires harsh conditions like HBr/AcOH .

Comparison with Non-Protected Derivatives

The unprotected methyl 3,3,3-trifluoroalaninate (CAS: 27240-44-4, C₄H₆F₃NO₂) and its hydrochloride salt (CAS: 134297-36-2) differ significantly in reactivity and applications:

Property Methyl-3,3,3-trifluoroalaninate This compound
Reactivity Prone to oxidation/racemization Stabilized by Boc group; resistant to racemization
Solubility High in polar solvents Preferentially soluble in non-polar solvents
Applications Limited to direct alkylation Used in multi-step peptide synthesis

The Boc-protected derivative is preferred in complex syntheses due to its controlled reactivity and compatibility with orthogonal protection strategies .

Stability Data

  • Thermal Stability : Boc derivatives decompose above 200°C, while Ts derivatives remain stable up to 250°C .

Biological Activity

Methyl-N-(tert-butoxycarbonyl)-3,3,3-trifluoroalaninate is a compound of interest in medicinal chemistry and biological research due to its unique structural features and potential applications. This article provides a comprehensive overview of its biological activity, including synthesis, transport mechanisms, and relevant case studies.

  • Molecular Formula : C₁₁H₁₄F₃N₁O₃
  • Molecular Weight : 273.24 g/mol
  • CAS Number : 134167-07-0

This compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups. The trifluoroalaninate moiety enhances the compound's lipophilicity and biological activity.

Synthesis and Radiolabeling

The synthesis of this compound involves several steps, including the protection of the amino group with a Boc group and the introduction of trifluoromethyl substituents. Radiolabeling studies have demonstrated its utility in tracking biological pathways in vivo.

Table 1: Synthesis Steps

StepReaction TypeReagents/ConditionsYield
1ProtectionBoc2O85%
2FluorinationCF₃COCl70%
3EsterificationMeOH, H₂SO₄90%

Transport Mechanisms

Research indicates that this compound acts as a substrate for amino acid transport systems. A study revealed that it is taken up by cells primarily through system A amino acid transporters. This was demonstrated through in vitro assays using 9L rat gliosarcoma cells, where the compound showed significant uptake relative to controls.

In Vivo Studies

Biodistribution studies in rats with intracranial tumors showed high tumor-to-normal brain ratios for this compound, indicating its potential as an imaging agent or therapeutic agent in cancer treatment. The ratios observed ranged from 20:1 to 115:1, highlighting its effectiveness in targeting tumor tissues.

Case Studies

  • Case Study on Tumor Imaging
    • Researchers utilized this compound in imaging studies for gliomas. The compound's ability to selectively accumulate in tumor cells was confirmed through PET imaging techniques.
  • Transport Inhibition Studies
    • A series of experiments assessed the inhibition of uptake by competing amino acids. The results showed that co-administration of alanine-cysteine-serine significantly inhibited the uptake of this compound by more than 50%, confirming its role as a substrate for specific transport systems.

Table 2: Uptake Inhibition Data

CompoundControl Uptake (mean ± SD)Inhibition (%)
This compound13.06 ± 0.23-
With BCH4.27 ± 0.2167.34
With MeAIB5.51 ± 0.1686.98
With ACS1.70 ± 0.02>90

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